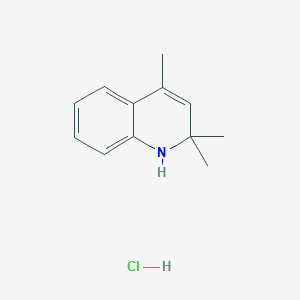

2,2,4-Trimethyl-1,2-Dihydrochinolin-Hydrochlorid

Übersicht

Beschreibung

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound known for its significant pharmacological and industrial applications. It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 2, and 4, and a hydrochloride group. This compound is widely used as an antioxidant in rubber and polymer industries due to its ability to prevent oxidative degradation.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Wirkmechanismus

Target of Action

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound with significant pharmacological importance . It is known to have a wide array of properties including antibacterial, antidiabetic, antimalarial, and anti-inflammatory . It also acts as a lipid peroxidation inhibitor . .

Mode of Action

It is known that tmq and its derivatives function as powerful antioxidants , suggesting that they may interact with reactive oxygen species (ROS) and other free radicals in the body, neutralizing them and preventing oxidative damage.

Result of Action

TMQ is known to have significant antioxidant activity . It is used in the rubber industry as an effective industrial antioxidant . In the context of biological systems, antioxidants like TMQ can help protect cells from damage caused by harmful free radicals and reactive oxygen species.

Action Environment

The action of TMQ can be influenced by various environmental factors. For instance, in the rubber industry, TMQ is used as an antioxidant in styrene-butadiene rubber composites . The antioxidant activity of TMQ and its derivatives can be compared under different conditions, such as thermo-oxidative aging . .

Biochemische Analyse

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride vary with different dosages in animal models

Metabolic Pathways

It is known to interact with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride typically involves the reaction of aniline with acetone and isobutylene oxide in the presence of a selected sulfonic acid silica catalyst . The reaction is carried out at temperatures ranging from 80 to 150°C over a period of 2 to 16 hours . The unreacted portion is continuously distilled off and recovered in the form of acetone .

Industrial Production Methods

Industrial production of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride often employs similar synthetic routes but on a larger scale. The use of metal-modified catalysts has been explored to improve the scalability and efficiency of the synthesis process . the process remains cumbersome due to the use of harmful solvents and drastic reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form dihydroquinoline derivatives.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant pharmacological and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline

- 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific structure, which imparts significant antioxidant properties. Compared to similar compounds, it is more effective in preventing oxidative degradation in industrial applications .

Biologische Aktivität

Overview

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride (TMQ) is a chemical compound recognized for its significant biological activities, particularly its antioxidant properties. This compound is a derivative of quinoline, characterized by three methyl groups at positions 2 and 4 and a hydrochloride group. Its applications span various fields, including pharmaceuticals, rubber manufacturing, and biochemistry.

Antioxidant Properties

TMQ functions primarily as a powerful antioxidant. It protects biological systems from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound has been shown to modulate the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

Cellular Effects

At the cellular level, TMQ influences cell signaling pathways and gene expression related to oxidative stress responses. Studies indicate that TMQ can reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby mitigating inflammation .

Case Studies

-

Hepatoprotective Effects

A study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a metabolite of TMQ) on liver injury induced by acetaminophen in rats. The administration of this compound significantly reduced oxidative stress markers and improved liver function by decreasing the activity of caspases involved in apoptosis . The study highlighted that TMQ derivatives can alleviate inflammation and enhance antioxidant defenses in liver tissues. -

Toxicological Assessment

In toxicological evaluations, TMQ has been categorized with moderate to high human toxicity potential due to systemic toxicity effects. However, it is also noted for its low acute oral toxicity . The compound's persistence in the environment raises concerns regarding its ecotoxicity, necessitating further investigation into its long-term biological effects.

Data Tables

Biochemical Analysis

TMQ's biochemical properties include its ability to interact with various biomolecules and enzymes. It has been shown to influence metabolic pathways by altering the expression of genes involved in oxidative stress responses. For instance, it enhances the transcription of SOD and GPx through activation of transcription factors like Nrf2 .

Eigenschaften

IUPAC Name |

2,2,4-trimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJJOLKDAUTQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424938 | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34333-31-8 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34333-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the applications of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride outside of its potential medicinal uses?

A1: 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride, a quaternary ammonium compound, has been investigated for its use as a coagulant in the production of butadiene-styrene rubber latices []. This application leverages its ability to interact with and destabilize the latex particles, leading to coagulation.

Q2: Are there any studies exploring the structure-activity relationship of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride and its analogues?

A2: While the provided abstracts don't offer details about the structure-activity relationship of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride itself, one study focuses on developing EQ-6, a novel analogue of Ethoxyquin []. Although the specific structure of EQ-6 is not disclosed, this research suggests ongoing efforts to understand how modifications to similar chemical structures can impact their activity and potentially lead to improved therapeutic candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.